molecular formula C7H8FNO B13091500 3-(Aminomethyl)-5-fluorophenol

3-(Aminomethyl)-5-fluorophenol

Cat. No.: B13091500
M. Wt: 141.14 g/mol
InChI Key: AFFFKKLRUDIUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-fluorophenol is an organic compound that features both an amino group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoronitrobenzene with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

  • Nucleophilic Aromatic Substitution

      Reagents: 3-fluoronitrobenzene, formaldehyde, ammonia

      Conditions: Solvent (e.g., ethanol), temperature (reflux)

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as catalytic hydrogenation or electrochemical reduction may be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction

  • Substitution

      Reagents: Sodium hydroxide (NaOH), alkyl halides

      Conditions: Solvent (e.g., ethanol), elevated temperature

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted phenols.

Scientific Research Applications

3-(Aminomethyl)-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2-aminophenol: Similar structure but with the amino group in a different position, affecting its reactivity and applications.

    3-(Aminomethyl)-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.

Uniqueness

3-(Aminomethyl)-5-fluorophenol is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-(aminomethyl)-5-fluorophenol

InChI

InChI=1S/C7H8FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2

InChI Key

AFFFKKLRUDIUNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.